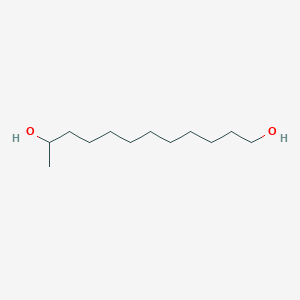

1,11-Dodecanediol

Description

Significance of Diols in Advanced Organic Synthesis and Materials Science

Diols are cornerstones in organic synthesis, serving as versatile intermediates and precursors for a vast range of chemical products. Their ability to undergo reactions such as esterification, etherification, and dehydration allows for the creation of diverse functional groups and molecular architectures fiveable.me. In materials science, diols, particularly long-chain aliphatic diols, are critical monomers for the production of polymers like polyesters and polyurethanes wikipedia.orgresearchgate.netmdpi.comoup.comgoogle.comijrpc.comresearchgate.netresearchgate.netasm.org. These polymers find applications in coatings, adhesives, elastomers, fibers, and biomedical materials mdpi.comgoogle.comijrpc.comresearchgate.netasm.orgontosight.ai. The incorporation of diols with extended hydrocarbon chains, such as those found in 1,12-dodecanediol (B52552), can impart properties analogous to polyethylene (B3416737), including enhanced crystallinity, hydrophobicity, and thermal stability researchgate.netresearchgate.netd-nb.info. Furthermore, diols play roles in supramolecular chemistry and the development of specialty chemicals ontosight.aiguidechem.comacs.orgresearchgate.net.

Differentiating Structural Isomers within the Dodecanediol (B3190140) Class for Research Focus

The dodecanediol class encompasses various structural isomers, primarily distinguished by the positional arrangement of the two hydroxyl groups along the twelve-carbon chain tutorchase.comlibretexts.orglibretexts.org. These positional isomers exhibit distinct chemical and physical properties, influencing their utility in different research areas.

Vicinal Diols: These isomers feature hydroxyl groups attached to adjacent carbon atoms (e.g., 1,2-dodecanediol) guidechem.comresearchgate.netfiveable.menih.govuni.edudntb.gov.uaacs.org. Their proximity can lead to intramolecular hydrogen bonding and specific reactivities, such as facile cleavage under oxidative conditions fiveable.me.

Terminal (α,ω-) Diols: In contrast, terminal diols, such as 1,11-dodecanediol (also commonly referred to as 1,12-dodecanediol) researchgate.netresearchgate.netasm.orgsigmaaldrich.comvulcanchem.comchemicalbook.comchemsrc.comchemicalbook.comasm.orgacs.orgsigmaaldrich.comnih.gov, possess hydroxyl groups at the extreme ends of the hydrocarbon chain. This symmetrical arrangement makes them ideal monomers for the synthesis of linear polymers, contributing to predictable chain growth and material properties researchgate.net. The differentiation between these isomers is crucial for targeted synthesis and material design, as the position of functional groups significantly impacts molecular packing, solubility, reactivity, and the ultimate performance of derived materials fiveable.metutorchase.comacs.org.

Current Landscape of Academic Investigations into this compound

Academic research into this compound (1,12-dodecanediol) is driven by its utility as a long-chain α,ω-diol, particularly in polymer chemistry and the development of bio-based materials.

Synthesis: Significant advancements have been made in the sustainable production of 1,12-dodecanediol. Whole-cell biotransformation using engineered Escherichia coli strains has emerged as an efficient method for producing this compound from alkanes. Studies have reported yields of up to 3.76 g/L of 1,12-dodecanediol within 68 hours by co-expressing specific alkane monooxygenase operons and facilitators researchgate.netasm.orgasm.orgnih.gov. This bioproduction route offers a more economical and environmentally friendly alternative to traditional industrial methods that often involve high temperatures, pressures, and heavy metal catalysts researchgate.netasm.org.

Properties: 1,12-Dodecanediol is a crystalline solid at room temperature, exhibiting a melting point typically in the range of 79–81 °C sigmaaldrich.comvulcanchem.comchemicalbook.comchemsrc.comsigmaaldrich.com. It has a relatively high boiling point, around 189 °C at 12 mmHg chemicalbook.comsigmaaldrich.com, and a flash point of approximately 176 °C sigmaaldrich.comvulcanchem.comchemicalbook.comsigmaaldrich.com. Its solubility profile indicates good solubility in polar organic solvents like alcohols and ethers, but low solubility in water and petroleum ether chemicalbook.comchemicalbook.com.

Applications and Research Findings: The primary focus of research involving 1,12-dodecanediol is its role as a monomer in polymer synthesis.

Polyesters and Polyurethanes: 1,12-Dodecanediol serves as a key comonomer in the synthesis of aliphatic polyesters and polyurethanes researchgate.netmdpi.comoup.comresearchgate.netresearchgate.netasm.orgd-nb.info. When polymerized with aliphatic diacids, it yields polyesters with properties akin to polyethylene, characterized by high molecular weights (often exceeding 60,000 g/mol ) and desirable mechanical attributes. For instance, poly(1,12-dodecylene octanedioate) and poly(1,12-dodecylene sebacate) have demonstrated tensile strengths of 20.8 MPa and 25.3 MPa, respectively, coupled with elongations at break of approximately 255% researchgate.net. These long-chain diols can also enhance chemical resistance and reduce water absorption compared to shorter-chain diols like 1,6-hexanediol (B165255) when used in polyester (B1180765) and polyurethane formulations researchgate.netasm.org. Furthermore, it has been utilized as an initiator for polylactic acid (PLA) synthesis and incorporated into furan-based polyesters researchgate.netmdpi.com.

Specialty Materials: Research also explores its use in other material applications. For example, its dimethacrylate derivative, 1,12-dodecanediol dimethacrylate (DDDMA), has been investigated for use in experimental surface sealants, where it has shown potential to improve the degree of conversion and color stability of the materials scielo.br. It also finds application as a component in fragrances and as a pharmaceutical intermediate chemicalbook.com.

Data Tables:

Table 1: Key Physical Properties of 1,12-Dodecanediol

| Property | Value | Source |

| CAS Number | 5675-51-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C12H26O2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 202.33 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 79–81 °C (lit.) | sigmaaldrich.comvulcanchem.comchemicalbook.comchemsrc.comsigmaaldrich.com |

| Boiling Point | 324 °C / 1013 hPa | sigmaaldrich.com |

| 189 °C / 12 mmHg | chemicalbook.comsigmaaldrich.com | |

| Flash Point | 176 °C | sigmaaldrich.comvulcanchem.comchemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in alcohol, ether; insoluble in water, petroleum ether | chemicalbook.comchemicalbook.com |

| Autoignition Temp. | 300 °C | sigmaaldrich.com |

Table 2: Example Properties of Polyesters Derived from 1,12-Dodecanediol

| Polyester Type | Weight Average Molecular Weight ( g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Poly(1,12-dodecylene adipate) | 66,360 | Not specified | Not specified | researchgate.net |

| Poly(1,12-dodecylene octanedioate) | >60,000 | 20.8 | 255 | researchgate.net |

| Poly(1,12-dodecylene sebacate) | >60,000 | 25.3 | 254 | researchgate.net |

Compound List:

this compound (also 1,12-Dodecanediol)

Ethylene Glycol

1,4-Butanediol

Propylene-1,3-diol

2,2,11,11-tetramethyl-1,12-dodecanediol

1,22-Docosanediol

1,32-Dotriacontanediol

1,7-Heptamethylene diisocyanate

Dimethyl-1,19-nonadecanedioate

Dimethyl-1,23-tricosanedioate

Terephthalic acid (TPA)

2,5-Furandicarboxylic acid (FDCA)

Isosorbide

1,4-Cyclohexanedimethanol (CHDM)

2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO)

1,12-Dodecanediol dimethacrylate (DDDMA)

Urethane dimethacrylate (UDMA)

Polylactic acid (PLA)

1,6-Hexanediol

1-Dodecanol

1-Tetradecanol

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodecane-1,11-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTWXBYRJHQAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624765 | |

| Record name | Dodecane-1,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80158-99-2 | |

| Record name | Dodecane-1,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,11 Dodecanediol

The synthesis of 1,11-dodecanediol can be approached through various chemical pathways, allowing for the production of either stereospecific or racemic forms of the molecule.

Stereoselective Production of (S)-1,11-Dodecanediol

The production of the enantiomerically pure (S)-1,11-dodecanediol is of interest for specific applications where chirality is crucial.

A key method for the stereoselective synthesis of (S)-1,11-dodecanediol involves the use of a Grignard reagent in conjunction with a chiral precursor. google.com One documented pathway begins with 9-bromo-nonane-1-ol. google.com The hydroxyl group of this precursor is first protected, and then the bromide is converted into a Grignard reagent by reacting it with magnesium. google.com This organometallic intermediate is then reacted with a chiral epoxide, specifically (S)-propylene oxide. google.com The reaction is facilitated by a catalytic amount of a copper salt, such as copper (I) iodide or lithium tetrachlorocuprate, which promotes the opening of the epoxide ring by the Grignard reagent. google.com This nucleophilic attack occurs at the less sterically hindered carbon of the epoxide, leading to the formation of the carbon skeleton of (S)-1,11-dodecanediol. google.comorganicchemistrytutor.com A subsequent deprotection step yields the final diol. google.com

Achieving a high enantiomeric excess (ee) is a critical goal in stereoselective synthesis. numberanalytics.com While extensive studies on the optimization of reaction conditions specifically for maximizing the enantiomeric excess of (S)-1,11-dodecanediol are not widely detailed in the public domain, the principles of asymmetric synthesis suggest that several factors are key. numberanalytics.comchiralpedia.com These include the choice of catalyst, solvent, reaction temperature, and the nature of the Grignard reagent and chiral precursor. beilstein-journals.org In the described synthesis, the reaction is performed at a controlled temperature, and upon completion, the mixture is worked up to isolate the product. google.com The reported optical rotation of the synthesized (S)-1,11-dodecanediol was [a]20D = +5.12° (c=1.0; CHCl3), indicating a successful transfer of chirality and the production of an enantioenriched product. google.com Further optimization would likely involve screening different chiral ligands, copper catalysts, and varying the temperature to enhance the stereoselectivity of the epoxide opening. beilstein-journals.orgnih.gov

Application of Grignard Reactions with Chiral Precursors

Synthesis of Racemic this compound

The synthesis of racemic this compound, a mixture of both (R) and (S) enantiomers, can be achieved using a similar Grignard-based methodology as the stereoselective route. google.com The primary difference lies in the choice of the epoxide. Instead of a chiral epoxide, racemic propylene (B89431) oxide is used. google.com The Grignard reagent, prepared from a suitable precursor like 9-bromo-nonane-1-ol, reacts with the racemic epoxide, leading to a non-stereoselective formation of the two enantiomers of this compound in approximately equal amounts. google.commdpi.com

| Product | Key Chiral Reagent | Outcome |

| (S)-1,11-Dodecanediol | (S)-Propylene Oxide | Enantiomerically enriched product |

| (RS)-1,11-Dodecanediol | Racemic Propylene Oxide | Racemic mixture |

Table 1: Comparison of Stereoselective and Racemic Synthesis Starting Materials

Conversion of Precursor Compounds

The synthesis of this compound relies on the transformation of precursor molecules. A notable precursor is 9-bromo-nonane-1-ol. google.com The conversion process involves transforming this bifunctional molecule into a reactive intermediate suitable for carbon-carbon bond formation. google.com Specifically, the bromo-alcohol is converted into a Grignard reagent. google.com This transformation is a standard organometallic reaction where magnesium metal is inserted into the carbon-bromine bond, typically in an ether solvent like tetrahydrofuran (B95107) (THF). google.comorganicchemistrytutor.com This creates a nucleophilic carbon center that can then react with an electrophile, such as an epoxide, to extend the carbon chain and introduce the second hydroxyl group, ultimately forming this compound after workup. google.com

Functionalization and Derivatization Strategies of this compound

Once synthesized, this compound can be further modified through functionalization and derivatization reactions to create new molecules with desired properties.

One example of functionalization is the selective conversion of one of the hydroxyl groups. For instance, (S)-1,11-dodecanediol can be reacted with methanesulfonyl chloride in the presence of a base like triethylamine. google.com This reaction converts the primary hydroxyl group into a good leaving group, a mesylate, to produce (S)-12-hydroxy-dodecyl methanesulfonate. google.com This intermediate can then undergo nucleophilic substitution; for example, treatment with lithium bromide can replace the mesylate group with a bromide, yielding (S)-12-bromo-dodecane-2-ol. google.com

Another significant derivatization strategy is the use of this compound as a monomer in polymerization reactions. rsc.org Due to its two hydroxyl groups, it can act as a diol monomer in condensation polymerizations. rsc.org For example, it can be reacted with dicarboxylic acids or their derivatives, such as dibutyl itaconate, to form polyesters. rsc.org These polymerization reactions create long polymer chains with repeating units derived from the dodecanediol (B3190140), imparting specific properties like hydrophobicity and flexibility to the resulting material. rsc.org

| Reagent(s) | Functional Group Transformation | Product Class |

| Methanesulfonyl chloride, Triethylamine | Hydroxyl to Mesylate | Sulfonate Ester |

| Lithium Bromide (on the mesylate) | Mesylate to Bromide | Halo-alcohol |

| Dibutyl itaconate, Catalyst | Diol to Diester (in a polymer chain) | Polyester (B1180765) |

Table 2: Examples of Functionalization and Derivatization Reactions of this compound

Synthesis of Halogenated Dodecanediol Derivatives

The conversion of the hydroxyl groups of this compound into halogens is a common strategy to create reactive intermediates. Bromination, in particular, provides a versatile handle for nucleophilic substitution and organometallic coupling reactions.

The selective monobromination of symmetrical long-chain diols like 1,12-dodecanediol (B52552) presents a synthetic challenge due to the potential for di-substitution. However, methodologies have been developed to achieve high selectivity for the mono-bromo product, 12-bromo-1-dodecanol. One effective method involves the reaction of 1,12-dodecanediol with hydrobromic acid in a biphasic system of toluene (B28343) and water. chemicalbook.comresearchgate.net

In a typical procedure, 1,12-dodecanediol is heated at reflux with an aqueous solution of hydrobromic acid (HBr) in toluene. chemicalbook.com The reaction progress is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting diol. chemicalbook.com The use of a two-phase system is crucial for achieving high selectivity for the monobrominated product. researchgate.net After the reaction, the organic phase is separated, washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield pure 12-bromo-1-dodecanol. chemicalbook.com

Detailed findings from a representative synthesis are presented in the table below. chemicalbook.com

| Parameter | Value |

| Starting Material | 1,12-Dodecanediol |

| Reagent | 48% aqueous Hydrobromic Acid (HBr) |

| Solvent | Toluene |

| Reaction Condition | Reflux |

| Reaction Time | 48 hours (total) |

| Product | 12-Bromo-1-dodecanol |

| Purification | Column Chromatography (Hexane/Ether 7:3) |

Preparation of Mesyl Derivatives as Synthetic Intermediates

The conversion of the hydroxyl groups of this compound into good leaving groups, such as mesylates (methanesulfonates), is a fundamental transformation in organic synthesis. This process enhances the reactivity of the carbon atom, making it susceptible to nucleophilic attack. The mesylation of diols like this compound can be controlled to yield mono- or di-mesylated products, which serve as versatile synthetic intermediates. researchgate.netgoogle.com

For instance, (S)-1,11-dodecanediol can be converted to its corresponding mesyl derivative by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine. google.com This transformation is typically performed at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity and selectivity. google.com The resulting mesylate is a key intermediate; for example, it can be subsequently treated with lithium bromide to afford bromo-dodecanol derivatives. google.com This two-step process (mesylation followed by nucleophilic substitution) is a common strategy for converting alcohols into other functional groups under mild conditions.

The general reaction conditions for the mesylation of a long-chain alcohol are summarized below.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Methanesulfonyl chloride (MsCl) |

| Base | Triethylamine or Pyridine |

| Solvent | Dichloromethane or Dimethyl sulfoxide |

| Reaction Condition | 0 °C to room temperature |

| Intermediate Product | 1,11-Bis(methylsulfonyloxy)dodecane or monomesyl analogue |

Analytical Characterization Techniques for 1,11 Dodecanediol and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques provide insights into the molecular structure and functional groups present in 1,11-Dodecanediol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are informative.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons of the terminal methylene (B1212753) groups directly attached to the hydroxyl groups (-CH₂OH) are expected to appear as a triplet, usually around 3.6 ppm, due to coupling with the adjacent methylene protons. The extensive chain of methylene protons (-CH₂-) in the middle of the molecule will give rise to a complex multiplet signal in the aliphatic region, typically between 1.2 and 1.6 ppm. The hydroxyl protons (-OH) are expected to appear as a broad singlet, with their chemical shift being variable and dependent on factors such as solvent, concentration, and temperature, often observed between 1 and 5 ppm. googleapis.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone. The carbon atoms directly bonded to the hydroxyl groups (-CH₂OH) are typically found in the range of 60-65 ppm. The remaining eleven methylene carbons (-CH₂-) in the dodecane (B42187) chain will resonate in the aliphatic region, generally between 20 and 30 ppm. Due to the symmetry of the molecule, some carbon signals might overlap. For a closely related compound, 1,12-Dodecanediol (B52552), ¹³C NMR data has indicated signals around 63 ppm for the carbons bearing hydroxyl groups and approximately 25-30 ppm for the other methylene carbons. chemicalbook.com

Table 3.1.1: Representative NMR Chemical Shifts for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity/Notes |

| ¹H | -CH₂OH | 3.6 | Triplet (coupling with adjacent -CH₂-) |

| ¹H | -CH₂- | 1.2 - 1.6 | Multiplet (due to long chain and various couplings) |

| ¹H | -OH | 1 - 5 | Broad singlet (variable, solvent/concentration dependent) |

| ¹³C | -CH₂OH | 60 - 65 | Single peak (or few peaks if symmetry is broken) |

| ¹³C | -CH₂- | 20 - 30 | Multiple peaks (depending on symmetry and environment) |

FT-IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound exhibits distinct absorption bands indicative of its structure.

O-H Stretching: A strong, broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the hydroxyl (-OH) stretching vibration, indicative of the presence of alcohol functional groups. This broadness is often due to intermolecular hydrogen bonding. nih.govnist.gov

C-H Stretching: Aliphatic C-H stretching vibrations are observed in the region of 2850-2960 cm⁻¹, corresponding to the methylene (-CH₂-) groups in the dodecane chain. nih.gov

C-O Stretching: The C-O stretching vibration of primary alcohols typically appears as a strong band in the fingerprint region, usually between 1050 and 1150 cm⁻¹. nih.govresearchgate.net

Table 3.1.2: Key FT-IR Absorption Bands for this compound

| Absorption Band (cm⁻¹) | Functional Group Vibration |

| 3300 - 3400 | O-H Stretching (broad) |

| 2850 - 2960 | C-H Stretching (aliphatic) |

| 1050 - 1150 | C-O Stretching (primary alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Applications

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components in a mixture and quantifying the purity of the target compound.

Gas Chromatography (GC) is widely used to assess the purity of volatile and semi-volatile organic compounds like this compound. For diols, which can have lower volatility and potential for thermal degradation, derivatization (e.g., silylation) is often employed to improve their chromatographic properties. thermofisher.com

Purity Assessment: GC analysis allows for the separation of this compound from impurities, such as unreacted starting materials or by-products. High purity levels, often exceeding 99.0% (GC), are typically reported for commercially available grades. thermofisher.comthermofisher.com

Compound Identification: The retention time of this compound under specific GC conditions (column type, temperature program, carrier gas) serves as a characteristic identifier, allowing for its detection and quantification in complex mixtures. chromatographyonline.comlotusinstruments.comumich.edu

Table 3.2.1: Typical GC Purity Specifications for this compound

| Purity Specification | Analysis Method |

| >99.0% (GC) | Gas Chromatography |

| ≥98.5% (GC) | Gas Chromatography |

| ≥97.5% (GC) | Gas Chromatography |

| ≥98.5% | Silylated GC |

Chiral Analysis for Enantiomeric Purity Determination

Important Note: this compound is an achiral molecule. It possesses a plane of symmetry, meaning it does not exist as enantiomers (non-superimposable mirror images). Therefore, the concept of "enantiomeric purity" does not apply to this compound itself.

However, chiral analysis techniques are critical for compounds that do exhibit chirality, particularly in pharmaceutical, agrochemical, and fine chemical industries. These techniques are also relevant if this compound is used as a precursor or building block for chiral molecules, or if chiral derivatives are synthesized from it.

The primary methods for determining enantiomeric purity involve chiral chromatography , which utilizes chiral stationary phases (CSPs) to differentiate between enantiomers based on their differential interactions.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used technique employing CSPs (e.g., based on cellulose, amylose, or cyclodextrins) that can selectively retain one enantiomer over the other, allowing for their separation and quantification. mdpi.comhumanjournals.comchiralpedia.comsygnaturediscovery.comdaicelchiral.comchromatographyonline.com

Chiral Gas Chromatography (Chiral GC): Similar to Chiral HPLC, Chiral GC uses chiral stationary phases, often cyclodextrin (B1172386) derivatives, to separate volatile chiral compounds. chiralpedia.comchromatographyonline.com

Other Techniques: Chiral Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also employed for chiral separations. chiralpedia.comchromatographyonline.com

While this compound is achiral, the analytical methodologies described above are fundamental for characterizing chiral molecules within the broader chemical landscape, including potential chiral derivatives that might be synthesized from this diol. For instance, chiral analysis is crucial for compounds like 1,2-dodecanediol (B74227), which is chiral and has been analyzed using chiral chromatography. rsc.orgsigmaaldrich.comcore.ac.uk

Specialized Applications and Research Directions for 1,11 Dodecanediol Derivatives

Role in the Synthesis of Optically Active Compounds

The chemical industry increasingly relies on enantiomerically pure compounds, particularly in pharmaceuticals and agrochemicals, where stereochemistry dictates biological activity. Long-chain diols like 1,11-dodecanediol can serve as valuable chiral building blocks or precursors for chiral auxiliaries, facilitating the synthesis of optically active molecules.

Research has demonstrated the synthesis of enantiomerically enriched forms of this compound. For instance, (S)-1,11-dodecanediol has been synthesized with a high enantiomeric excess (98%) google.com. Such enantiopure diols can be further functionalized to create chiral intermediates. A notable transformation involves converting the primary alcohol group of (S)-1,11-dodecanediol into a mesyl derivative, which is then reacted to form chiral bromo-alcohols, such as (S)-12-bromo dodecane-2-ol google.com.

The principles of chiral pool synthesis, where naturally occurring enantiopure compounds are used as starting materials, and the use of chiral auxiliaries, which are temporarily attached to a molecule to direct stereochemistry during a reaction, are fundamental to creating optically active compounds icjs.usenamine.netyork.ac.ukscribd.com. While specific applications of this compound derivatives as chiral auxiliaries are not extensively detailed in the reviewed literature, the general utility of chiral diols as synthetic precursors is well-established. For example, chiral 1,2- and 1,3-diols are recognized as crucial intermediates for pharmaceuticals, and their synthesis is a subject of ongoing research nih.gov. The ability to prepare enantiopure long-chain diols like (S)-1,11-dodecanediol opens avenues for their incorporation into complex chiral molecules through established synthetic methodologies mdpi.comsigmaaldrich.com.

Table 4.1: Synthesis of Chiral Intermediates from this compound

| Starting Material | Transformation | Product Example | Enantiomeric Purity (ee) | Reference |

| This compound | Synthesis of enantiopure form | (S)-1,11-Dodecanediol | 98% | google.com |

| (S)-1,11-Dodecanediol | Conversion of primary alcohol to mesylate, followed by reaction with Grignard | (S)-12-bromo dodecane-2-ol | Not specified | google.com |

Development of Chemical Attractants and Related Biological Modulators

Long-chain aliphatic alcohols, diols, and their derivatives are frequently identified as semiochemicals, playing critical roles in insect communication, particularly as sex pheromones and attractants nih.govjst.go.jpcabidigitallibrary.org. These compounds are essential for mating, aggregation, and alarm signaling within insect populations. The synthesis of these semiochemicals is vital for developing environmentally friendly pest management strategies, such as mating disruption and trapping, as alternatives to broad-spectrum insecticides nih.govcabidigitallibrary.orgasianpubs.org.

This compound derivatives have been specifically investigated for their potential as insect attractants. For instance, research into the synthesis of attractants for the pistachio twig borer (Kermania pistaciella) has utilized chiral forms of this compound. The synthesis pathway involves preparing enantiopure (S)-1,11-dodecanediol, which is then converted into intermediates like (S)-12-bromo dodecane-2-ol. These functionalized derivatives serve as precursors for more complex attractant molecules designed to target specific insect pests google.com.

The general class of long-chain diols and their esters or acetates are known components of insect pheromones. For example, while not directly derived from this compound, research on the sex pheromone of the Oriental fruit moth involved the synthesis of related dodecenyl acetates using 1,8-octanediol (B150283) researchgate.net. Similarly, other long-chain alcohols and diols are recognized for their roles in insect communication and are synthesized for pest control applications nih.govjst.go.jpcabidigitallibrary.orgguidechem.comresearchgate.net. The precise structure and stereochemistry of these semiochemicals are crucial for their biological activity, driving the need for efficient and selective synthetic routes, potentially involving precursors like this compound nih.govresearchgate.net.

Table 4.2: Role of this compound Derivatives in Insect Attractant Synthesis

| Target Insect Pest | Derivative/Intermediate Synthesized | Role in Synthesis | Application | Reference |

| Pistachio Twig Borer (K. pistaciella) | (S)-1,11-Dodecanediol | Chiral precursor for synthesis of attractant compounds. | Insect attractant for pest monitoring | google.com |

| Pistachio Twig Borer (K. pistaciella) | (S)-12-bromo dodecane-2-ol | Intermediate derived from (S)-1,11-dodecanediol, further functionalized for attractant synthesis. | Insect attractant for pest monitoring | google.com |

Comparative Research Perspectives: 1,11 Dodecanediol Versus Isomeric Dodecanediols

Distinctive Synthetic Routes and Mechanistic Considerations

The synthesis of dodecanediol (B3190140) isomers involves distinct chemical pathways, often dictated by the desired position of the hydroxyl groups.

Synthesis of 1,12-Dodecanediol (B52552): 1,12-Dodecanediol, a linear α,ω-diol, is typically synthesized through routes that functionalize both ends of a twelve-carbon chain. Common methods include the reduction of dodecanedioic acid derivatives, such as esters or lactones google.com. For instance, reducing lauryl lactone, obtained from the oxidation of cyclododecanone, yields 1,12-dodecanediol google.com. Another approach involves the dihydroxylation of 1,12-dodecadiene, often catalyzed by osmium tetroxide vulcanchem.com. Furthermore, biotechnological routes using Escherichia coli engineered with specific monooxygenase operons and alkane facilitators have demonstrated efficient whole-cell biotransformation of dodecane (B42187) into 1,12-dodecanediol asm.orgresearchgate.net.

Synthesis of Isomeric Dodecanediols: The synthesis of other dodecanediol isomers, particularly vicinal diols like 1,2-dodecanediol (B74227), typically involves the dihydroxylation of alkenes. Methods such as the use of osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under specific conditions lead to syn addition of hydroxyl groups across the double bond, forming vicinal diols libretexts.orgwikipedia.orgyoutube.comorganic-chemistry.org. The Woodward reaction, employing iodine and silver acetate, also yields syn-diols, while the related Prévost reaction produces anti-diols wikipedia.orgbyjus.com. 1,2-Dodecanediol can also be synthesized from the solvolysis of 1,2-epoxydodecane (B1583528) or the reaction of decyl-oxirane with aqueous sulfuric acid uni.edu. Synthesis of internal diols, such as 1,6-dodecanediol (B15361853), would require different strategies, likely involving selective functionalization of internal carbon atoms of a dodecane precursor.

Mechanistic Considerations: The mechanisms underpinning these syntheses highlight the differences in reactivity based on functional group placement. The dihydroxylation of alkenes proceeds via electrophilic attack on the π-bond, forming cyclic intermediates (e.g., cyclic osmate esters) that are subsequently hydrolyzed to yield the diol with defined stereochemistry (syn or anti) libretexts.orgyoutube.com. In contrast, the reduction of carboxylic acid derivatives to form terminal diols involves the conversion of carbonyl groups to hydroxyl groups, typically through hydride transfer mechanisms google.com. Biotechnological routes rely on enzymatic catalysis, where monooxygenases introduce hydroxyl groups regioselectively, often at terminal positions of alkanes asm.orgresearchgate.net.

Differences in Chemical Reactivity and Derivatization Potential Based on Hydroxyl Position

The position of the hydroxyl groups significantly influences the chemical reactivity and derivatization potential of dodecanediols.

1,12-Dodecanediol (Terminal Diol): The two primary hydroxyl groups at the termini of the dodecane chain in 1,12-dodecanediol are relatively unhindered and readily participate in reactions characteristic of primary alcohols. This bifunctionality makes it an excellent monomer for polymerization reactions, particularly in the synthesis of polyesters and polyurethanes asm.orgwikipedia.org. It can be derivatized into difunctional monomers, such as 1,12-dodecanediol dimethacrylate, used in coatings and adhesives cymitquimica.com. The terminal hydroxyls also allow for straightforward esterification and etherification. Compared to shorter-chain diols like 1,6-hexanediol (B165255), 1,12-dodecanediol can impart greater chemical resistance and reduced water absorption in resulting polymers asm.org.

1,2-Dodecanediol (Vicinal Diol): The presence of adjacent primary and secondary hydroxyl groups in 1,2-dodecanediol leads to distinct reactivity patterns. Vicinal diols are known to undergo specific reactions such as the pinacol (B44631) rearrangement under acidic conditions, where a carbocation intermediate is formed, followed by a 1,2-alkyl shift jove.com. The hydroxyl groups can also be selectively protected, for instance, by forming isopropylidene ketals, which is a common derivatization strategy uni.edu. Furthermore, terminal 1,2-diols can be oxidatively cleaved to yield carboxylic acids that are one carbon shorter than the original diol organic-chemistry.org. 1,2-Dodecanediol also finds applications as a surfactant, emulsifier, and moisturizer in personal care products due to its amphiphilic nature .

Internal Diols (e.g., 1,6-Dodecanediol): The reactivity of internal diols, such as 1,6-dodecanediol, is influenced by the position and type (primary vs. secondary) of the hydroxyl groups. While specific comparative data for 1,6-dodecanediol is less abundant in the provided search results, secondary alcohols generally exhibit different steric and electronic properties compared to primary alcohols, affecting reaction rates and pathways. For instance, the secondary hydroxyl in 1,6-dodecanediol would likely react differently in esterification or oxidation reactions compared to the primary hydroxyls of 1,12-dodecanediol.

Derivatization Potential: The derivatization potential varies significantly. 1,12-Dodecanediol’s terminal hydroxyls are ideal for creating linear polymers or symmetrical derivatives. In contrast, the vicinal hydroxyls of 1,2-dodecanediol allow for the formation of cyclic structures or specific functional group manipulations, making it suitable for applications requiring different chemical functionalities or biological interactions.

Research Challenges and Opportunities Posed by Isomeric Variations

The existence of multiple dodecanediol isomers presents both significant research challenges and compelling opportunities.

Research Challenges: A primary challenge lies in the separation and purification of dodecanediol isomers. Due to their similar molecular weights and chain lengths, isomers often exhibit very close physical properties, such as boiling points and solubilities, making separation by conventional techniques like distillation or crystallization inefficient and costly rotachrom.comtifrh.res.inrotachrom.commdpi.comresearchgate.net. This similarity also poses difficulties in analytical identification ; mass spectrometry alone is often insufficient to distinguish between constitutional or positional isomers, necessitating the use of hyphenated techniques or advanced spectroscopic methods tifrh.res.inbiocompare.comunito.it. Furthermore, achieving controlled synthesis to selectively produce a specific isomer with high purity remains a hurdle, as many synthetic routes can yield mixtures of isomers or require complex stereochemical control wikipedia.orgyoutube.comorganic-chemistry.orgbyjus.combiocompare.commtc-usa.comacs.org. High isomeric purity is often critical for applications in pharmaceuticals, advanced materials, and fine chemicals, intensifying the need for robust separation and analytical methodologies rotachrom.com.

Research Opportunities: The challenges associated with isomer separation drive innovation in advanced separation technologies . Techniques such as centrifugal partition chromatography (CPC), specialized high-performance liquid chromatography (HPLC) columns, supercritical fluid chromatography (SFC), and novel porous materials like metal-organic frameworks (MOFs) offer promising avenues for achieving efficient and scalable isomer separation rotachrom.comtifrh.res.inrotachrom.com. Advances in mass spectrometry coupled with ion mobility spectrometry also provide powerful tools for isomer identification and characterization biocompare.comunito.it.

The distinct properties and reactivities of different dodecanediol isomers present opportunities for tailored applications . For instance, the specific structural features of 1,12-dodecanediol can be leveraged to impart unique properties like enhanced thermal stability or specific mechanical characteristics to polymers, potentially outperforming shorter-chain diols in certain applications asm.orgmdpi.com. Understanding the subtle differences in reactivity and physical properties between isomers can lead to the development of new materials, catalysts, or biologically active compounds where precise isomeric composition is paramount. The development of highly regioselective and stereoselective synthetic methods, including biocatalysis, also represents a significant opportunity to access pure isomers for specialized research and industrial applications.

Table 1: Physicochemical Properties of Dodecanediol Isomers

| Property | 1,12-Dodecanediol (α,ω-diol) | 1,2-Dodecanediol (Vicinal diol) | 1,6-Dodecanediol (Internal diol) |

| CAS Number | 5675-51-4 chemicalbook.com | 1119-87-5 chemeo.comnih.govsigmaaldrich.comchemicalbook.comsigmaaldrich.com | 72829-09-5 ebi.ac.uk |

| Molecular Formula | C₁₂H₂₆O₂ chemicalbook.com | C₁₂H₂₆O₂ chemeo.comnih.govsigmaaldrich.comchemicalbook.comsigmaaldrich.com | C₁₂H₂₆O₂ ebi.ac.uk |

| Molecular Weight | 202.33 g/mol | 202.33 g/mol chemeo.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com | 202.33 g/mol ebi.ac.uk |

| Melting Point | 79-81 °C chemicalbook.com | 56-60 °C sigmaaldrich.comchemicalbook.comsigmaaldrich.com | Not specified in search results |

| Boiling Point | 189 °C/12 mmHg chemicalbook.com | ~280 °C (est.) chemicalbook.com | Not specified in search results |

Conclusion and Future Research Trajectories for 1,11 Dodecanediol

Summary of Current Academic Achievements in 1,11-Dodecanediol Chemistry

Current research has established this compound as a valuable α,ω-diol with a C12 aliphatic chain, suitable for step-growth polymerization. Its primary established use is as a monomer in the synthesis of polyesters and polyurethanes, contributing to materials with desirable properties such as flexibility and hydrophobicity. Studies have demonstrated its participation in melt polycondensation reactions with various aliphatic diacids to form polyesters, exhibiting properties comparable to polyethylene (B3416737) in some cases, with tensile strengths around 20-25 MPa and elongations at break exceeding 250% researchgate.net. For instance, poly(1,12-dodecylene octanedioate) and poly(1,12-dodecylene sebacate) have shown promising mechanical characteristics researchgate.net.

Biocatalytic approaches are emerging as a significant area of achievement, aiming for more sustainable production routes. Research has shown the microbial synthesis of α,ω-diols, including dodecanediols, from renewable resources like free fatty acids using engineered microorganisms mdpi.comresearchgate.net. For example, a study reported the synthesis of 1,12-dodecanediol (B52552) from ω-hydroxy dodecanoic acid using engineered E. coli strains, achieving yields of 5 g/L in 24 hours mdpi.com. Another advancement involves the use of E. coli whole-cell biotransformation with engineered monooxygenases to produce 1,12-dodecanediol from alkanes or ω-hydroxy fatty acids, demonstrating efficient conversion rates researchgate.netasm.orgasm.orgasm.org.

Furthermore, this compound has been utilized as a starting material for synthesizing derivatives, such as 1,12-dodecanediol dimethacrylate, a difunctional monomer employed in the formulation of coatings and adhesives due to its ability to undergo free radical polymerization cymitquimica.com. It has also been used in the synthesis of specialized organic molecules, including probes for biological studies, where its long hydrophobic chain plays a role in molecular design beilstein-journals.org.

Identification of Unexplored Synthetic Pathways and Functionalization Opportunities

Despite advancements in biocatalysis, there remains significant scope for developing more efficient and cost-effective synthetic pathways for this compound. While microbial synthesis from fatty acids and alkanes shows promise, challenges such as low product yields and narrow substrate ranges for enzymes still need to be addressed mdpi.comresearchgate.net. Exploring novel biocatalytic routes, potentially involving engineered enzymes with broader substrate specificity or improved cofactor regeneration systems, could lead to gram-scale production from diverse renewable feedstocks.

Chemocatalytic routes also offer opportunities for innovation. Traditional methods might involve multi-step processes, and the development of greener, more atom-economical catalytic systems for direct functionalization of dodecane (B42187) or dodecanedioic acid derivatives could be a focus. Investigating catalytic systems that can achieve selective terminal di-hydroxylation of dodecane under milder conditions, avoiding harsh reagents or high energy inputs, represents a significant unexplored area.

The functionalization of this compound itself presents numerous opportunities. While esterification and polymerization are established, selective functionalization of one hydroxyl group over the other, or the selective modification of the long aliphatic chain, remains largely underexplored. Developing regioselective reactions, such as mono-esterification, mono-etherification, or selective oxidation, could yield valuable intermediates for complex organic synthesis. For instance, creating asymmetrical derivatives could lead to novel monomers or building blocks with tailored properties. Research into C-H functionalization strategies applied to the dodecane backbone, while challenging, could also open new avenues for introducing diverse functionalities.

Prospective Areas for Application in Advanced Materials and Specialized Organic Molecules

The unique structure of this compound, featuring a long, flexible C12 chain with terminal hydroxyl groups, positions it for a range of prospective applications in advanced materials and specialized organic molecules.

In advanced materials , this compound can serve as a key monomer for creating novel biodegradable polymers. Its incorporation into polyesters and polyamides derived from renewable resources could lead to materials with tunable mechanical, thermal, and degradation properties, suitable for applications in packaging, biomedical devices, and sustainable textiles researchgate.netresearchgate.netmdpi.com. The long aliphatic chain can impart flexibility and hydrophobicity, potentially improving properties like impact resistance and water repellency in polymers. Furthermore, its derivatives, like dimethacrylates, are already finding use in UV-curable coatings and adhesives, suggesting a broader potential in thermosetting polymers and composites.

As a building block for specialized organic molecules , this compound offers a versatile platform. It can be modified to produce surfactants, lubricants, or components for liquid crystals, leveraging its amphiphilic nature and long chain. The terminal hydroxyl groups can be readily converted into other functionalities, such as amines, halides, or ethers, leading to precursors for pharmaceuticals, agrochemicals, or advanced functional materials. Its use in the synthesis of complex molecules, as seen in its incorporation into molecular probes for biological studies, highlights its potential in niche chemical synthesis where precise structural control is paramount. The development of regioselective functionalization methods will be critical in unlocking these possibilities, enabling the creation of molecules with tailored properties for specific high-value applications.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 1,11-Dodecanediol, and what safety protocols must be followed?

- Methodological Answer : Synthesis typically involves catalytic dihydroxylation of 1,11-undecadiene or reduction of corresponding diesters. Ensure use of inert atmospheres (e.g., nitrogen) and anhydrous conditions to prevent side reactions. Safety protocols include wearing PPE (gloves, goggles), working in a fume hood, and adhering to SDS guidelines for handling irritants (e.g., eye flushing procedures ). Document reaction parameters (temperature, catalyst loading) rigorously to ensure reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm hydroxyl group positions and GC-MS for purity assessment. Cross-validate with FT-IR to detect functional groups (O-H stretch at ~3200–3600 cm⁻¹). Calibrate instruments using certified reference standards, and report detection limits to contextualize data accuracy .

Q. How should researchers design experiments to investigate the compound’s solubility and stability under varying conditions?

- Methodological Answer : Conduct systematic solubility tests in polar/non-polar solvents (e.g., water, ethanol, hexane) at controlled temperatures (25°C, 40°C). For stability, use accelerated degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) with HPLC monitoring. Include negative controls and triplicate trials to minimize variability .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, log P) of this compound be resolved?

- Methodological Answer : Perform comparative studies using standardized protocols (e.g., OECD guidelines for melting point determination). Analyze potential sources of error, such as impurities or instrument calibration drift. Publish raw data (e.g., DSC thermograms) in appendices for transparency . Collaborate with independent labs to validate results, addressing inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.